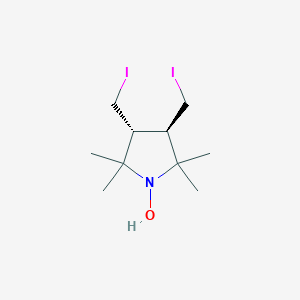

(3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy

Descripción general

Descripción

(3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with iodomethyl groups and tetramethyl groups, making it a valuable subject for research in organic chemistry and related disciplines.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy typically involves multiple steps, starting from simpler organic molecules. One common method involves the iodination of a precursor compound under controlled conditions. The reaction conditions often include the use of iodine and a suitable solvent, such as dichloromethane, at low temperatures to ensure selective iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors to accommodate the increased volume of reactants.

Análisis De Reacciones Químicas

Types of Reactions

(3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and potentially leading to the formation of new functional groups.

Radical Reactions: Due to the presence of iodine, the compound can undergo radical reactions, which are useful in organic synthesis for creating complex molecular structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrrolidines, while oxidation and reduction can introduce new functional groups or alter existing ones.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

The compound serves as a key intermediate in the asymmetric synthesis of various chiral molecules. Its utility in producing high-purity pharmaceuticals is well-documented. For instance, it has been used in synthesizing iminosugars that mimic sugar structures and are beneficial in treating metabolic disorders such as diabetes and Gaucher's disease.

Research indicates that (3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy exhibits notable biological activities:

- Antioxidant Properties : Due to its stable radical nature, it acts as a free radical scavenger, potentially reducing oxidative stress in biological systems.

- Cellular Signaling Modulation : Preliminary studies suggest it may influence gene expression through redox mechanisms and interact with proteins and nucleic acids .

Material Science

The compound's stability as a nitroxide radical makes it suitable for applications in material science. It can be used in the development of polymers with specific properties due to its ability to stabilize free radicals.

Drug Development

In drug discovery, this compound is utilized for developing new therapeutic agents that require chirality for efficacy.

Case Study 1: Synthesis of Iminosugars

A detailed study demonstrated the efficiency of this compound in synthesizing iminosugars through stereoselective cyclization processes. The overall yield achieved was approximately 51%, confirming its role as an effective intermediate in the production of bioactive molecules.

Case Study 2: Antioxidant Activity

Another research project focused on the antioxidant properties of this compound. It was shown to effectively scavenge free radicals in vitro and influenced cellular signaling pathways related to oxidative stress responses .

Mecanismo De Acción

The mechanism of action of (3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy involves its interaction with molecular targets through its reactive iodomethyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

(3R,4R)-3,4-Bis(bromomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: Similar structure but with bromine atoms instead of iodine.

(3R,4R)-3,4-Bis(chloromethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: Similar structure but with chlorine atoms instead of iodine.

Uniqueness

The uniqueness of (3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy lies in its iodomethyl groups, which confer distinct reactivity and potential for forming new compounds through substitution and radical reactions. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

(3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is a specialized organic compound belonging to the class of nitroxide radicals. Known for its unique structural characteristics, including two iodomethyl groups attached to a pyrrolidine ring and bulky tetramethyl substituents, this compound exhibits significant biological activities. Its molecular formula is C12H18I2N1O1, and it has been studied for its potential applications in various fields such as biochemistry and materials science.

Synthesis

The synthesis of this compound typically involves several steps:

- Iodofluorination : The initial step involves the introduction of iodine into the molecular structure.

- Isobutyrylation : This step protects certain functional groups to facilitate further reactions.

- Hydroxylamination : This reaction introduces hydroxylamine to form the desired product.

- Deprotection : Finally, protective groups are removed to yield the final compound.

These methods have been optimized to achieve high yields and purity of the compound .

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties due to its stable radical nature. As a free radical scavenger, it can potentially reduce oxidative stress in biological systems. This property is critical for applications in preventing cellular damage associated with oxidative stress-related diseases.

Interaction with Biological Macromolecules

Preliminary studies suggest that this compound can interact with various biological macromolecules such as proteins and nucleic acids. These interactions may influence cellular functions and signaling pathways through redox mechanisms. For instance, it has been shown to modulate gene expression in specific cellular contexts .

Potential Therapeutic Applications

This compound has been investigated for its role in synthesizing iminosugars , which mimic sugar structures and have therapeutic implications for conditions like diabetes and Gaucher’s disease. The compound serves as an intermediate in the production of these bioactive molecules.

Case Studies

Several studies have documented the biological activities of this compound:

- Antioxidant Study : A study demonstrated that the compound effectively scavenged free radicals in vitro and reduced markers of oxidative stress in cell cultures.

- Gene Expression Modulation : Research indicated that treatment with this compound altered the expression levels of genes involved in antioxidant defense mechanisms.

- Cellular Signaling : Investigations into its effects on signaling pathways revealed that it could enhance or inhibit specific pathways related to cell survival and apoptosis.

Comparative Analysis

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 229621-29-8 | Nitroxide radical with iodomethyl groups; antioxidant properties |

| 3-Hydroxy-2,2,5,5-tetramethylpyrrolidine-N-oxyl | 2240-24-6 | Contains hydroxymethyl instead of iodomethyl; known for lower reactivity |

| 4-Hydroxy-TEMPO | 2226-96-2 | Antioxidant properties; lacks iodomethyl groups; commonly used in biological research |

Propiedades

IUPAC Name |

(3R,4R)-1-hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19I2NO/c1-9(2)7(5-11)8(6-12)10(3,4)13(9)14/h7-8,14H,5-6H2,1-4H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZONKNJHXDBBBH-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C(N1O)(C)C)CI)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C(N1O)(C)C)CI)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573095 | |

| Record name | (3R,4R)-3,4-Bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229621-29-8 | |

| Record name | (3R,4R)-3,4-Bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.